N-(1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine
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Overview
Description
N-(1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine is a heterocyclic compound that features both thiazole and benzothiazole rings These rings are known for their aromaticity and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminothiazole with 2-chlorobenzothiazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole and benzothiazole rings.
Reduction: Reduced forms of the thiazole and benzothiazole rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of N-(1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine involves its interaction with various molecular targets, including enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug featuring a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole structure.
Uniqueness
N-(1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine is unique due to the presence of both thiazole and benzothiazole rings in its structure. This dual-ring system provides the compound with a distinct set of chemical and biological properties, making it a versatile molecule for various applications.
Properties
Molecular Formula |
C10H7N3S2 |
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Molecular Weight |
233.3 g/mol |
IUPAC Name |
N-(1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C10H7N3S2/c1-2-4-8-7(3-1)12-10(15-8)13-9-11-5-6-14-9/h1-6H,(H,11,12,13) |
InChI Key |
FDWWUXMHPKDNOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC3=NC=CS3 |
Origin of Product |
United States |
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